molecular formula C3H3N3O4 B13823716 4-Aminofuroxan-3-carboxylic acid CAS No. 300586-80-5

4-Aminofuroxan-3-carboxylic acid

Katalognummer: B13823716
CAS-Nummer: 300586-80-5
Molekulargewicht: 145.07 g/mol
InChI-Schlüssel: FWSAMBQAOYUJPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminofuroxan-3-carboxylic acid is a heterocyclic compound that belongs to the furoxan family. Furoxans are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile compound for chemical modifications and synthesis of derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminofuroxan-3-carboxylic acid typically involves the oxidation of aminocyanoglyoxime. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, under controlled conditions. The resulting 4-amino-3-cyanofuroxan can then be hydrolyzed to yield this compound .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminofuroxan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form 4-amino-3-cyanofuroxan, which can further react with hydrazine and hydroxylamine to form amidrazone and amidoxime derivatives, respectively .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrazine, hydroxylamine

    Substitution: Triethyl orthoformate for ring closure reactions

Major Products:

Wirkmechanismus

The mechanism of action of 4-aminofuroxan-3-carboxylic acid and its derivatives primarily involves the release of nitrogen oxide. This molecule plays a crucial role in various physiological processes, including vasodilation and regulation of cellular metabolism. The compound’s ability to release nitrogen oxide makes it a valuable candidate for developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

300586-80-5

Molekularformel

C3H3N3O4

Molekulargewicht

145.07 g/mol

IUPAC-Name

4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylic acid

InChI

InChI=1S/C3H3N3O4/c4-2-1(3(7)8)6(9)10-5-2/h(H2,4,5)(H,7,8)

InChI-Schlüssel

FWSAMBQAOYUJPJ-UHFFFAOYSA-N

Kanonische SMILES

C1(=[N+](ON=C1N)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.